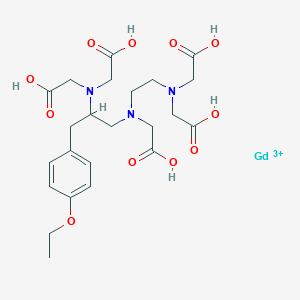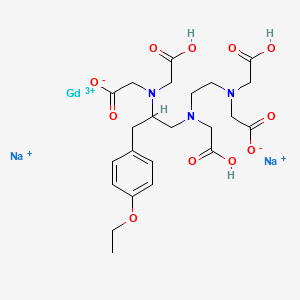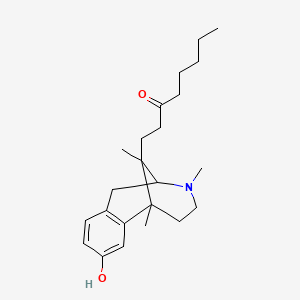![molecular formula C23H35NO2 B10782251 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Tricyclic Core: This step often involves a Diels-Alder reaction to form the tricyclic structure, followed by selective functional group modifications.
Hydroxylation: Introduction of the hydroxyl group at the specified position using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Final Assembly: The octan-3-one side chain is attached through a series of coupling reactions, often involving organometallic reagents like Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Catalytic Reactions: Use of catalysts to increase yield and selectivity.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification: Advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone positions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in the design of enzyme inhibitors or activators.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its tricyclic structure is similar to many bioactive molecules, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,9S)-10-(Cyclopropylmethyl)-12-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one: Similar tricyclic structure with different substituents.
3-[(1R,9S)-11-(1-Acetyl-4-piperidinyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzonitrile: Another tricyclic compound with different functional groups.
Uniqueness
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is unique due to its specific arrangement of functional groups and the presence of the octan-3-one side chain
This detailed overview provides a comprehensive understanding of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds.
Properties
Molecular Formula |
C23H35NO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23?/m0/s1 |
InChI Key |
UDNUCVYCLQJJBY-ZVTBYLAHSA-N |
Isomeric SMILES |
CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)



![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)





